molecular formula C19H20N2O2S2 B2522371 1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034334-04-6

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B2522371
CAS No.: 2034334-04-6
M. Wt: 372.5
InChI Key: BLZFBFGCKJWPGW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a urea derivative characterized by a 4-methoxyphenethyl group attached to one nitrogen atom and a bis-thiophene methyl substituent on the other nitrogen. The compound’s structure combines aromatic methoxy and heterocyclic thiophene moieties, which are known to influence both physicochemical properties and biological activity.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-23-16-6-4-14(5-7-16)8-10-20-19(22)21-18(15-9-12-24-13-15)17-3-2-11-25-17/h2-7,9,11-13,18H,8,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZFBFGCKJWPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenethyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenethyl group and two thiophenyl groups linked through a urea moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N2O2S2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2\text{S}_2

Key properties include:

  • Molecular Weight: 368.5 g/mol
  • Solubility: Soluble in organic solvents such as DMSO and ethanol.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The methoxyphenethyl group may enhance lipophilicity, facilitating cellular uptake, while the thiophenyl groups could participate in π-π stacking interactions with aromatic amino acids in target proteins.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiophenes have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

Case Study:
A study involving various thiophene derivatives demonstrated that compounds with similar structural motifs showed IC50 values in the micromolar range against several cancer cell lines, suggesting potential efficacy as anticancer agents .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Experimental Findings:
In a recent study, treatment with this compound resulted in a significant decrease in nitric oxide (NO) production, indicating its potential as a therapeutic agent in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the thiophenyl groups or alterations to the methoxy group can lead to changes in potency and selectivity.

ModificationEffect on Activity
Replacement of thiophene with phenylDecreased antitumor activity
Addition of halogen substituentsIncreased anti-inflammatory effects
Alteration of urea linkageChanges in solubility and bioavailability

Research Applications

This compound serves as a valuable scaffold for further drug development. Its unique structure allows for the exploration of novel derivatives that could enhance selectivity and efficacy against specific biological targets.

Comparison with Similar Compounds

Structural Analogues in Anticancer Urea Derivatives

describes urea derivatives with pyridine and aryl substituents evaluated for anticancer activity. Key comparisons include:

Compound ID Substituents (N1/N3) Melting Point (°C) Biological Activity (Cancer Cell Lines) Reference
Target Compound 4-Methoxyphenethyl / Bis-thiophene methyl N/A Not reported N/A
5h () 4-Fluorophenyl / Thiophen-2-yl 217–219 Moderate activity (60-cell line panel)
5k () Benzo[d][1,3]dioxol-5-yl / Thiophen-2-yl 239–241 High activity (GI₅₀ < 1 µM in select lines)

Key Observations :

  • Thiophene Influence : Compounds with thiophen-2-yl substituents (e.g., 5h, 5k) demonstrate marked anticancer activity, suggesting that the target compound’s bis-thiophene group may enhance binding to cellular targets such as kinases or tubulin .

Bis-Thiophene Derivatives in Materials Science

highlights zinc complexes using ligands like 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione.

Compound Application Key Property Reference
Target Compound Potential pharmaceutical use Unknown (structural similarity) N/A
Zinc complex () Polymerization catalysis Electropolymerization capability

Key Observations :

  • The bis-thiophene unit in the target compound may enable π-π stacking interactions, similar to those observed in electropolymerized metallopolymers.

Substituted Ureas with Aromatic Moieties

and provide data on structurally related ureas:

Compound (CAS/Name) Molecular Formula Molecular Weight Key Substituents Reference
2034513-67-0 () C21H18N2OS2 378.5 Naphthalen-1-ylmethyl / Bis-thiophene methyl
2034568-19-7 () C18H16N2O4S 370.5 4-Methoxyphenethyl / Furan-thiophene

Key Observations :

  • Molecular Weight : The target compound’s molecular weight is expected to fall between 370–380 g/mol, similar to these analogs. Higher molecular weight in naphthalene derivatives (e.g., 378.5 in ) may reduce solubility compared to the target compound .
  • Aromatic vs. Heterocyclic Groups : Replacing naphthalene () with 4-methoxyphenethyl could enhance metabolic stability and reduce toxicity, as methoxy groups are less prone to oxidative metabolism than polyaromatics .

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